4-(3,4-dichlorophenyl)oxane-2,6-dione
Description
4-(3,4-Dichlorophenyl)oxane-2,6-dione is a bicyclic organic compound featuring a six-membered oxane (tetrahydropyran) ring with ketone groups at positions 2 and 4. The 4-position of the oxane ring is substituted with a 3,4-dichlorophenyl group, which confers distinct electronic and steric properties.
Properties
CAS No. |
103982-67-8 |
|---|---|
Molecular Formula |
C11H8Cl2O3 |
Molecular Weight |
259.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)oxane-2,6-dione typically involves the reaction of 3,4-dichlorophenylacetic acid with an appropriate oxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(3,4-dichlorophenyl)oxane-2,6-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dichlorophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxane ring to more reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents, such as sodium methoxide or potassium tert-butoxide, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted phenyl oxane compounds.
Scientific Research Applications
4-(3,4-dichlorophenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The oxane ring structure can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The biological and physicochemical properties of oxane-2,6-dione derivatives are highly dependent on the substituents attached to the phenyl ring. Key analogs include:
Key Insights :
Core Structure Variations: Oxane vs. Piperidine
Replacing the oxane ring with a piperidine scaffold significantly alters electronic properties:
| Compound Name | Core Structure | Key Differences |
|---|---|---|
| 4-(3,4-Dichlorophenyl)oxane-2,6-dione | Oxane | Contains an oxygen atom in the ring, enabling hydrogen bonding; higher polarity |
| 4-(3,4-Dichlorophenyl)piperidine-2,6-dione | Piperidine | Nitrogen in the ring confers basicity; potential for protonation at physiological pH |
Fluorinated Analogs
Fluorinated derivatives exhibit unique reactivity and pharmacokinetic profiles:
| Compound Name | Substituent | Key Features |
|---|---|---|
| 4-(Pentafluoroethyl)oxane-2,6-dione | Pentafluoroethyl | Extreme electron-withdrawing effects; high chemical stability |
| 4-(Trifluoroethyl)oxane-2,6-dione | Trifluoroethyl | Moderate fluorination; intermediate reactivity compared to pentafluoro analog |
Comparison :
- Fluorinated analogs are more resistant to oxidative metabolism than chlorinated compounds but may exhibit lower binding affinity due to reduced polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
